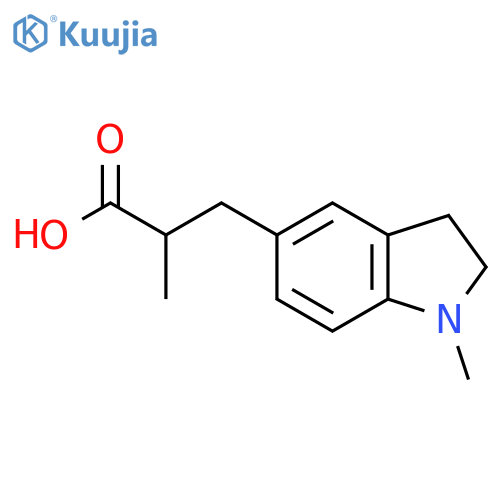Cas no 1519203-46-3 (2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid)

1519203-46-3 structure
商品名:2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid
- EN300-1855495
- AKOS018286868
- 1519203-46-3
-
- インチ: 1S/C13H17NO2/c1-9(13(15)16)7-10-3-4-12-11(8-10)5-6-14(12)2/h3-4,8-9H,5-7H2,1-2H3,(H,15,16)
- InChIKey: YBMQXIUUESNULY-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CC1C=CC2=C(C=1)CCN2C)=O
計算された属性
- せいみつぶんしりょう: 219.125928785g/mol
- どういたいしつりょう: 219.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 40.5Ų
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1855495-0.1g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1855495-10.0g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 10g |
$3807.0 | 2023-05-26 | ||
| Enamine | EN300-1855495-2.5g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1855495-5.0g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 5g |
$2566.0 | 2023-05-26 | ||
| Enamine | EN300-1855495-0.25g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1855495-0.5g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1855495-5g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1855495-1.0g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 1g |
$884.0 | 2023-05-26 | ||
| Enamine | EN300-1855495-1g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1855495-0.05g |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid |
1519203-46-3 | 0.05g |
$707.0 | 2023-09-18 |
2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
1519203-46-3 (2-methyl-3-(1-methyl-2,3-dihydro-1H-indol-5-yl)propanoic acid) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1189426-16-1(Sulfadiazine-13C6)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
